molecular formula C16H11F2N3 B8444412 5,6-Bis(4-fluorophenyl)pyrazin-2-amine

5,6-Bis(4-fluorophenyl)pyrazin-2-amine

Cat. No.: B8444412
M. Wt: 283.27 g/mol
InChI Key: ZRXNKBMFUGVZME-UHFFFAOYSA-N
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Description

5,6-Bis(4-fluorophenyl)pyrazin-2-amine is a pyrazine derivative featuring two 4-fluorophenyl substituents at the 5- and 6-positions and an amino group at the 2-position. The fluorine atoms on the phenyl rings impart electron-withdrawing effects, influencing electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding and steric repulsion .

Properties

Molecular Formula

C16H11F2N3

Molecular Weight

283.27 g/mol

IUPAC Name

5,6-bis(4-fluorophenyl)pyrazin-2-amine

InChI

InChI=1S/C16H11F2N3/c17-12-5-1-10(2-6-12)15-16(21-14(19)9-20-15)11-3-7-13(18)8-4-11/h1-9H,(H2,19,21)

InChI Key

ZRXNKBMFUGVZME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N=C2C3=CC=C(C=C3)F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
5,6-Bis(4-fluorophenyl)pyrazin-2-amine Pyrazine 5,6-di(4-F-phenyl); 2-NH2 309.30* Potential kinase inhibition, chemiluminescence
3-Bromo-5-(4-fluorophenyl)pyrazin-2-amine (F-CLM) Pyrazine 5-(4-F-phenyl); 3-Br; 2-NH2 312.14 Chemiluminescent marine analog
5-(Trifluoromethyl)pyrazin-2-amine Pyrazine 5-CF3; 2-NH2 177.11 Enhanced lipophilicity, metabolic stability
3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine Pyrazine 5-(4-MeO-phenyl); 3-benzyl; 2-NH2 319.37 Altered electronic effects (methoxy donor)
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine Imidazo-pyrazine 2,3-di(4-F-phenyl); fused ring 326.34 Kinase inhibition (e.g., DPP-IV)
5,6-Bis(4-fluorophenyl)-1,2,4-triazin-3-yl derivatives Triazine 5,6-di(4-F-phenyl); 3-hydrazine 324.28* Precursor to phosphonate ligands

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Effects : The 4-fluorophenyl groups in the target compound enhance electronegativity compared to methoxy (electron-donating) or trifluoromethyl (stronger electron-withdrawing) substituents .
  • Steric Effects: The 4-fluorophenyl groups induce nonplanar conformations in porphyrin analogs due to steric repulsion, which may similarly affect the pyrazine core’s reactivity or crystallinity .
  • Biological Activity : Imidazo-pyrazine derivatives (e.g., compound in ) exhibit kinase inhibition, suggesting that the pyrazine core’s substitution pattern critically influences target selectivity .

Crystallographic and Solubility Comparisons

  • Crystal Packing: The 4-fluorophenyl groups in acenaphthene derivatives form intramolecular hydrogen bonds (O—H⋯O) and dimeric structures via C—H⋯F interactions .
  • Solubility : The trifluoromethyl group in 5-(trifluoromethyl)pyrazin-2-amine increases lipophilicity (logP ~2.1), whereas the methoxy group in 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine enhances polarity, improving aqueous solubility .

Research Findings and Implications

  • Medicinal Chemistry : The imidazo-pyrazine derivative () shows promise as a kinase inhibitor, suggesting that this compound could be optimized for similar targets by modifying the core heterocycle .
  • Materials Science: Steric effects from 4-fluorophenyl groups disrupt planar geometries in porphyrins, which may be exploited to design nonplanar pyrazine-based materials with unique photophysical properties .

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